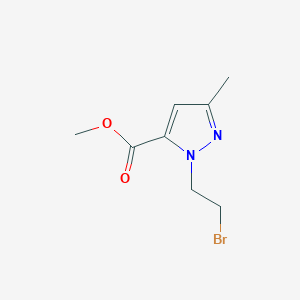
methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group and a methyl ester group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromoethyl group: The pyrazole intermediate is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-methanol derivatives.
Applications De Recherche Scientifique
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues in the active site, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(2-chloroethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-(2-iodoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-(2-ethyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the compound’s specific electronic and steric properties can influence its interaction with biological targets, making it a valuable tool in drug discovery and development.
Propriétés
Formule moléculaire |
C8H11BrN2O2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
methyl 2-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 |
Clé InChI |
LVTQBVBFKBBPER-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)OC)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















